Pulchellin

Description

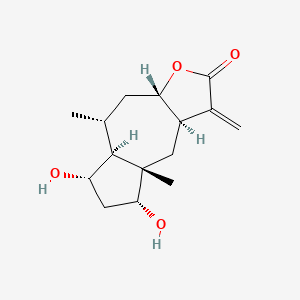

Structure

3D Structure

Properties

CAS No. |

6754-35-4 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(3aS,5R,5aS,6S,8R,8aS,9aR)-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H22O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11+,12-,13-,15-/m1/s1 |

InChI Key |

BPUNWVGCTMEMKQ-UACVIJCNSA-N |

SMILES |

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3O)O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pulchellin; NSC 85244. |

Origin of Product |

United States |

Foundational & Exploratory

Pulchellin from Abrus pulchellus Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pulchellin, a type 2 ribosome-inactivating protein (RIP) sourced from the seeds of Abrus pulchellus. This compound is a potent toxin with significant potential in the development of targeted therapeutics, such as immunotoxins.[1][2] This document consolidates key data on its properties, isolation, and biological activity, presenting it in a manner accessible to researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a heterodimeric glycoprotein (B1211001) found in the seeds of Abrus pulchellus.[3] Like other type 2 RIPs, such as the well-studied toxins ricin and abrin, it consists of two distinct polypeptide chains linked by a disulfide bond:

-

The A-chain (PAC) is the enzymatic component, possessing rRNA N-glycosidase activity.[2][4] This catalytic activity leads to the depurination of a specific adenine (B156593) residue within the large ribosomal RNA, which irreversibly inhibits protein synthesis and ultimately leads to cell death.[2]

-

The B-chain (PBC) is a lectin that binds to galactose and galactose-containing structures on the cell surface, mediating the endocytosis of the toxin.[2][5]

Abrus pulchellus seeds contain at least seven closely related and highly toxic this compound isoforms.[6] Four of these isoforms, designated P I, P II, P III, and P IV, have been isolated and characterized, revealing differences in their toxicity levels.[6]

Physicochemical and Toxicological Properties

The various isoforms of this compound exhibit distinct physicochemical and toxicological profiles. The available quantitative data is summarized in the tables below.

Table 1: Molecular Properties of this compound Isoforms

| Property | This compound I (P I) | This compound II (P II) | This compound III (P III) | This compound IV (P IV) | Recombinant Heterodimer (rPAB) |

| Molecular Weight (SDS-PAGE) | 63 kDa | 63 kDa | 61.5 kDa | 61.5 kDa | ~60 kDa[7] |

| A-chain Molecular Weight (SDS-PAGE with 2-mercaptoethanol) | 31.5 kDa | Not Specified | 29 kDa | Not Specified | Not Applicable |

| B-chain Molecular Weight (SDS-PAGE with 2-mercaptoethanol) | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable |

Data compiled from multiple sources.[5][7]

Table 2: Toxicological Data for this compound Isoforms

| Parameter | This compound I (P I) | This compound II (P II) | This compound III (P III) | This compound IV (P IV) | Recombinant Heterodimer (rPAB) |

| Toxicity to HeLa Cells (IC50) | More toxic than P III/P IV[6] | More toxic than P III/P IV[6] | Less toxic than P I/P II[6] | Less toxic than P I/P II[6] | Not Reported |

| Toxicity in Mice (LD50, intraperitoneal) | More toxic than P III/P IV[6] | 15 µg/kg[2] | Less toxic than P I/P II[6] | Less toxic than P I/P II[6] | 45 µg/kg[1][7] |

| Toxicity to Artemia salina (LD50) | 3.5 µg/ml (for the active fraction)[5] | Not Reported | Not Reported | Not Reported | Not Reported |

The disparity in toxicity levels between the isoforms may be attributed to subtle differences in the B-chain-mediated cell surface interactions that precede and determine the toxin uptake pathways.[6]

Experimental Protocols

Isolation and Purification of this compound Isoforms

The following is a generalized workflow for the isolation and purification of this compound isoforms from Abrus pulchellus seeds, based on cited methodologies.[5][6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Abrus pulchellus type-2 RIP, this compound: heterologous expression and refolding of the sugar-binding B chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and partial characterisation of highly toxic lectins from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of Abrus pulchellus ribosome-inactivating protein from seeds callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Pulchellin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchellin, a type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent toxin with significant potential in biotechnological and therapeutic applications. This document provides a comprehensive overview of the structure, function, and mechanism of action of this compound. It includes a detailed analysis of its molecular architecture, a summary of its biological activity with available quantitative data, and in-depth experimental protocols for its isolation, characterization, and cytotoxicity assessment. Furthermore, this guide presents visual representations of the proposed signaling pathway of this compound and a general experimental workflow for its study, designed to aid researchers in their understanding and utilization of this potent plant-derived toxin.

Introduction

This compound is a heterodimeric glycoprotein (B1211001) belonging to the type II ribosome-inactivating protein family, which also includes the well-known toxins ricin and abrin.[1][2] It is composed of two polypeptide chains, an enzymatic A-chain (PAC) and a galactose-binding lectin B-chain (PBC), linked by a single disulfide bond.[1] The A-chain possesses N-glycosidase activity, which is responsible for the protein's toxicity, while the B-chain mediates the binding of the toxin to cell surface receptors, facilitating its entry into the cell.[1] Several isoforms of this compound have been identified (P I, P II, P III, and P IV), exhibiting varying degrees of toxicity.[1] The potent cytotoxic nature of this compound has garnered interest in its potential application in the development of immunotoxins for targeted cancer therapy.

Molecular Structure

The native this compound protein has an approximate molecular mass of 60-65 kDa.[3] The A-chain and B-chain have molecular weights of approximately 30-35 kDa and 35-40 kDa, respectively. The two chains are connected by a disulfide bond, which must be cleaved for the A-chain to exert its enzymatic activity.

The this compound A-chain (PAC) is a globular protein that shares high sequence identity with the A-chain of abrin-c (over 86%).[3] This homology extends to its three-dimensional structure and the catalytic residues responsible for its N-glycosidase activity.

The this compound B-chain (PBC) is a lectin that specifically binds to galactose and galactose-containing glycoconjugates on the cell surface. This binding is a critical first step in the intoxication process, as it mediates the endocytosis of the toxin. The differences in toxicity among this compound isoforms are thought to be related to subtle variations in the B-chain that affect their cell-binding affinity.[1]

Function and Mechanism of Action

The primary function of this compound is to inhibit protein synthesis, leading to apoptotic cell death. This is achieved through a multi-step process:

-

Cell Surface Binding: The this compound B-chain binds to galactose-containing glycoproteins and glycolipids on the surface of target cells.

-

Internalization: The toxin-receptor complex is internalized via endocytosis.

-

Intracellular Trafficking: this compound is transported through the endosomal pathway and undergoes retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).

-

A-Chain Translocation: In the ER, the disulfide bond linking the A and B chains is reduced. The A-chain is then thought to be translocated across the ER membrane into the cytosol, likely by co-opting the ER-associated degradation (ERAD) pathway.

-

Ribosome Inactivation: In the cytosol, the this compound A-chain acts as a highly specific RNA N-glycosidase. It cleaves a single adenine (B156593) residue (A4324 in rat 28S rRNA) from a universally conserved GAGA loop in the 28S rRNA of the large ribosomal subunit.

-

Inhibition of Protein Synthesis: The depurination of the 28S rRNA inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.

-

Cell Death: The cessation of protein synthesis ultimately leads to apoptosis and cell death.

Quantitative Data

The toxicity of this compound has been evaluated in vitro using cell viability assays and in vivo in animal models. The following tables summarize the available quantitative data for the different isoforms of this compound.

Table 1: In Vitro Cytotoxicity of this compound Isoforms against HeLa Cells

| Isoform | Half-maximal Inhibitory Concentration (IC50) |

| P I | More toxic |

| P II | More toxic |

| P III | Less toxic |

| P IV | Less toxic |

Table 2: In Vivo Toxicity of this compound

| Toxin | Animal Model | Route of Administration | Median Lethal Dose (LD50) |

| Native this compound (mixture of isoforms) | Mice | Intraperitoneal | 31 µg/kg |

| Recombinant Heterodimer (rPAB) | Mice | Intraperitoneal | 45 µg/kg[3] |

| This compound Isoform II | Mice | Not specified | 15 µg/kg[4] |

Experimental Protocols

Protocol for Extraction and Purification of Native this compound from Abrus pulchellus Seeds

This protocol describes the isolation of this compound from its natural source using affinity chromatography.

Materials:

-

Abrus pulchellus seeds

-

Phosphate-buffered saline (PBS), pH 7.2

-

0.2 M lactose (B1674315) in PBS

-

Sepharose 4B column

-

Grinder or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Seed Preparation: Grind the Abrus pulchellus seeds to a fine powder using a grinder or mortar and pestle.

-

Extraction: Suspend the seed powder in cold PBS (pH 7.2) at a 1:10 (w/v) ratio. Stir the suspension for 4 hours at 4°C.

-

Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining debris.

-

Affinity Chromatography:

-

Equilibrate a Sepharose 4B column with PBS.

-

Load the filtered crude extract onto the column.

-

Wash the column extensively with PBS until the absorbance of the eluate at 280 nm returns to baseline. This removes unbound proteins.

-

Elute the bound this compound from the column using 0.2 M lactose in PBS.

-

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Dialysis: Pool the fractions containing this compound and dialyze extensively against PBS at 4°C to remove the lactose.

-

Purity Assessment: Analyze the purity of the purified this compound by SDS-PAGE. The purified protein should appear as a single band under non-reducing conditions and as two bands (A and B chains) under reducing conditions.

Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on a cell line (e.g., HeLa cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Purified this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the cells. Include a control group with medium only.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Visualizations

Signaling Pathway of this compound

Caption: Proposed intracellular trafficking and mechanism of action of this compound.

Experimental Workflow for this compound Research

Caption: A generalized experimental workflow for the study of this compound.

References

- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and partial characterisation of highly toxic lectins from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT assay protocol | Abcam [abcam.com]

The Biological Activity of Pulchellin: A Technical Guide for Researchers

An In-depth Examination of a Potent Ribosome-Inactivating Protein for Therapeutic Innovation

Abstract

Pulchellin, a type 2 ribosome-inactivating protein (RIP) extracted from the seeds of Abrus pulchellus, is a potent biological toxin with significant cytotoxic and apoptotic activities. Structurally analogous to the well-studied toxins ricin and abrin, this compound is a heterodimeric glycoprotein (B1211001) composed of a catalytically active A-chain (PAC) and a galactose-binding lectin B-chain (PBC). The A-chain inhibits protein synthesis by irreversibly depurinating the 28S rRNA of the 60S ribosomal subunit, while the B-chain facilitates cellular entry. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in toxinology and targeted therapeutics.

Introduction

Type 2 ribosome-inactivating proteins are of significant interest to the scientific community due to their potent enzymatic activity and potential for therapeutic applications, particularly in the development of immunotoxins for cancer and antiviral therapies. This compound, isolated from Abrus pulchellus, stands out due to its high toxicity and its demonstrated efficacy in targeting specific cell populations when conjugated to monoclonal antibodies. This document serves as a technical resource for researchers, summarizing the current understanding of this compound's biological functions and providing a foundation for future investigations.

Molecular Structure and Mechanism of Action

This compound is a ~60 kDa protein composed of two polypeptide chains, the A-chain and the B-chain, linked by a disulfide bond.[1]

-

The A-Chain (PAC): This chain possesses N-glycosylase activity.[2] It specifically targets and cleaves an adenine (B156593) base from a universally conserved GAGA sequence in the sarcin-ricin loop of the 28S rRNA within the large ribosomal subunit.[2] This depurination event irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death.[2]

-

The B-Chain (PBC): This chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, mediating the endocytosis of the toxin.[2]

The entry of this compound into the cell is a critical step for its cytotoxic activity. Following binding of the B-chain to the cell surface, the toxin is internalized via endocytosis. Subsequently, the A-chain is translocated from the endoplasmic reticulum into the cytosol to exert its enzymatic activity on the ribosomes.[2]

Quantitative Toxicity Data

Several isoforms of this compound have been identified, with varying degrees of toxicity. The available quantitative data on the toxicity of this compound are summarized below.

Table 1: In Vitro Cytotoxicity of this compound Isoforms

| Isoform(s) | Cell Line | IC50 Value | Reference |

| P I and P II | HeLa | More toxic than P III and P IV | [3] |

| P III and P IV | HeLa | Less toxic than P I and P II | [3] |

| General | Various | Nanomolar to micromolar range | Not specified |

Note: Specific IC50 values for each this compound isoform in different cell lines are not consistently reported in the available literature.

Table 2: In Vivo Toxicity of this compound

| Toxin | Animal Model | Route of Administration | LD50 Value | Reference |

| This compound Isoform II | Mice | Intraperitoneal | 15 µg/kg | [4] |

| Recombinant Heterodimer (rPAB) | Mice | Intraperitoneal | 45 µg/kg | [1] |

Key Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, primarily centered around its ability to induce cell death. The following sections detail these activities and provide generalized protocols for their assessment.

Ribosome Inactivation

The core activity of this compound is the enzymatic inactivation of ribosomes.

Experimental Protocol: In Vitro Ribosome Inactivation Assay

This protocol is a generalized procedure for assessing the N-glycosylase activity of this compound on isolated ribosomes.

-

Ribosome Isolation: Isolate ribosomes from a suitable source, such as rabbit reticulocytes or yeast.

-

Toxin Treatment: Incubate the isolated ribosomes with varying concentrations of this compound A-chain (PAC) for a defined period at 37°C.

-

RNA Extraction: Extract total RNA from the ribosome-toxin mixture.

-

Primer Extension Analysis: Perform a primer extension reaction using a radiolabeled or fluorescently labeled primer that anneals downstream of the depurination site on the 28S rRNA.

-

Gel Electrophoresis: Separate the primer extension products on a denaturing polyacrylamide gel.

-

Analysis: The appearance of a specific cleavage product indicates depurination of the rRNA by this compound. The intensity of this band can be quantified to determine the extent of ribosome inactivation.[1]

Cytotoxicity

This compound displays potent cytotoxicity against a variety of cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Toxin Treatment: Treat the cells with a serial dilution of this compound isoforms for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[5]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of toxin that inhibits cell growth by 50%, can be determined by plotting cell viability against toxin concentration.

Induction of Apoptosis

This compound is known to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Hemagglutination

The B-chain of this compound, being a lectin, can agglutinate red blood cells (hemagglutination).

Experimental Protocol: Hemagglutination Assay

This assay determines the ability of this compound to cross-link red blood cells.

-

Red Blood Cell Preparation: Prepare a 2% suspension of rabbit or human red blood cells in PBS.[7]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well U- or V-bottom plate.[8]

-

Incubation: Add the red blood cell suspension to each well.[8]

-

Observation: Incubate the plate at room temperature for 30-60 minutes and observe the pattern of red blood cell sedimentation.[9]

-

Positive result (agglutination): A uniform mat of red blood cells across the bottom of the well.

-

Negative result: A tight button of red blood cells at the bottom of the well.

-

Signaling Pathways

The precise signaling pathways activated by this compound leading to apoptosis are not fully elucidated. However, based on studies of similar toxins like ricin, a general pathway can be proposed.

dot

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Studies on ricin have shown that apoptosis is triggered following the inhibition of protein synthesis, leading to cellular stress and the activation of caspase cascades, particularly caspase-3.[10] It is highly probable that this compound induces apoptosis through a similar caspase-dependent pathway.

Therapeutic Applications: Immunotoxins

The potent cytotoxicity of this compound's A-chain makes it an attractive candidate for the development of immunotoxins. By conjugating the A-chain to a monoclonal antibody that specifically targets a surface antigen on diseased cells (e.g., cancer cells or virus-infected cells), a highly specific therapeutic agent can be created.

dot

References

- 1. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. Ricin triggers apoptotic morphological changes through caspase-3 cleavage of BAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Pulchellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchellin is a highly toxic Type 2 ribosome-inactivating protein (RIP) isolated from the seeds of the Abrus pulchellus plant.[1][2][3] Like other Type 2 RIPs, such as the well-known toxins ricin and abrin, this compound consists of two distinct polypeptide chains linked by a disulfide bond: an enzymatic A-chain with N-glycosidase activity that inhibits protein synthesis, and a lectin B-chain that binds to galactose-containing glycoconjugates on the cell surface, facilitating the toxin's entry into the cell.[4] The potent cytotoxicity of this compound has made it a subject of interest for its potential applications in the development of immunotoxins and other targeted therapeutic agents.[2][5] This technical guide provides an in-depth overview of the discovery, history, biochemical properties, and mechanisms of action of this compound.

Discovery and History

Subsequent research has led to the successful cloning and heterologous expression of the this compound A-chain, allowing for more detailed structural and functional studies.[5] This has been instrumental in understanding its enzymatic mechanism and in the development of recombinant immunotoxins.[2][5]

Biochemical and Biophysical Properties

This compound exists as several closely related isoforms, with at least four being well-characterized (P I, P II, P III, and P IV).[1] These isoforms exhibit differences in their toxicity and sugar-binding specificities.[1]

Quantitative Data Summary

| Property | This compound Isoform I | This compound Isoform II | This compound Isoform III | This compound Isoform IV | Recombinant Heterodimer (rPAB) |

| Molecular Weight (kDa) | ~60-65 | ~60-65 | ~60-65 | ~60-65 | ~60[5] |

| Isoelectric Point (pI) | Data not available | Data not available | Data not available | Data not available | Data not available |

| IC50 (HeLa cells) | More toxic | More toxic | Less toxic | Less toxic | Data not available |

| LD50 (mice, intraperitoneal) | More toxic | 15 µg/kg[2] | Less toxic | Less toxic | 45 µg/kg[3][5] |

Experimental Protocols

Isolation and Purification of this compound Isoforms

The isolation of this compound isoforms from Abrus pulchellus seeds is a multi-step process involving initial extraction followed by a series of chromatographic separations.[1]

1. Crude Extraction:

-

Starting Material: Defatted seed meal of Abrus pulchellus.

-

Extraction Buffer: 0.1 M Tris-HCl, pH 7.6, containing 0.15 M NaCl.[6]

-

Procedure:

-

Stir the defatted seed meal in the extraction buffer for 3 hours at room temperature.[6]

-

Centrifuge the mixture to pellet insoluble material.

-

Collect the supernatant containing the crude protein extract.

-

2. Affinity Chromatography:

-

Stationary Phase: Sepharose 4B resin.[6]

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2.

-

Elution Buffer: 0.1 M galactose in PBS.[6]

-

Procedure:

-

Equilibrate the Sepharose 4B column with binding buffer.

-

Load the crude protein extract onto the column.

-

Wash the column extensively with binding buffer to remove unbound proteins.

-

Elute the bound lectins (including this compound) with the elution buffer.

-

Monitor the eluate for protein content (e.g., by measuring absorbance at 280 nm).

-

3. Ion-Exchange Chromatography:

-

Stationary Phase: Anion-exchange resin (e.g., DEAE-Sepharose).

-

Equilibration Buffer: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Elution: Linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Procedure:

-

Dialyze the pooled fractions from affinity chromatography against the equilibration buffer.

-

Load the dialyzed sample onto the equilibrated anion-exchange column.

-

Wash the column with the equilibration buffer.

-

Apply a linear salt gradient to elute the bound proteins.

-

Collect fractions and assay for hemagglutinating activity and toxicity to identify this compound-containing fractions.

-

4. Chromatofocusing:

-

Principle: Separates proteins based on their isoelectric points (pI).

-

Procedure:

-

Further purify the fractions obtained from ion-exchange chromatography using a chromatofocusing column.

-

This step allows for the separation of the different this compound isoforms based on their distinct pI values.

-

Ribosome Inactivation Assay

This assay measures the enzymatic activity of the this compound A-chain in inhibiting protein synthesis in a cell-free system.[5]

-

System: Rabbit reticulocyte lysate in vitro translation system.

-

Substrate: Luciferase mRNA or other suitable reporter mRNA.

-

Procedure:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acids (including a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive detection system), and the reporter mRNA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring the incorporation of the radiolabeled amino acid or by detecting the reporter protein (e.g., luciferase activity).

-

Calculate the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

-

Hemagglutination Assay

This assay is used to determine the lectin activity of the this compound B-chain, which agglutinates red blood cells (RBCs).[7][8]

-

Materials:

-

This compound sample

-

Phosphate-buffered saline (PBS)

-

2% suspension of rabbit or human erythrocytes in PBS

-

96-well U-bottom microtiter plate

-

-

Procedure:

-

Perform a serial two-fold dilution of the this compound sample in PBS in the wells of the microtiter plate (50 µL final volume per well).

-

Add 50 µL of the 2% erythrocyte suspension to each well.

-

Gently mix the contents of the plate.

-

Incubate the plate at room temperature for 1-2 hours.

-

Observe the results. A positive result (hemagglutination) is indicated by the formation of a uniform mat of erythrocytes across the bottom of the well. A negative result is indicated by the formation of a tight button of erythrocytes at the bottom of the well.

-

The hemagglutination titer is the reciprocal of the highest dilution of the sample that causes complete hemagglutination.

-

Mechanism of Action and Signaling Pathways

The toxic effects of this compound are initiated by the binding of its B-chain to galactose-containing receptors on the cell surface, followed by internalization of the toxin. Once inside the cell, the A-chain is released into the cytoplasm where it enzymatically inactivates ribosomes, leading to the cessation of protein synthesis and ultimately, cell death. Cell death induced by this compound and other RIPs can occur through apoptosis.

Ribosome Inactivation

The this compound A-chain is a highly specific RNA N-glycosidase that targets a single adenine (B156593) residue (A4324 in rat 28S rRNA) within a universally conserved GAGA loop of the large ribosomal RNA.[2][4] The removal of this adenine base renders the ribosome unable to bind elongation factors, thereby irreversibly inhibiting protein synthesis.

Apoptosis Signaling Pathway

While the precise signaling pathways induced by this compound are not fully elucidated in the provided search results, the apoptotic pathway induced by the related toxin abrin, which is also a Type 2 RIP, involves the mitochondrial pathway and is caspase-3 dependent. It is plausible that this compound induces a similar cascade.

Conclusion

This compound, a potent Type 2 ribosome-inactivating protein from Abrus pulchellus, represents a significant area of toxinological research. Its well-defined mechanism of action at the ribosomal level and its ability to induce apoptosis make it a valuable tool for studying cellular processes and a promising candidate for the development of targeted therapeutics. Further research into the specific signaling pathways it modulates and the development of detailed protocols for its handling and application will continue to be of high interest to the scientific and drug development communities.

References

- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Abrus pulchellus ribosome-inactivating protein from seeds callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Functions of Pulchellin A-chain and B-chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchellin, a type 2 ribosome-inactivating protein (RIP) extracted from the seeds of Abrus pulchellus tenuiflorus, is a potent phytotoxin with significant potential in the development of targeted therapeutics, particularly immunotoxins.[1][2][3] Structurally, it is a heterodimeric glycoprotein (B1211001) composed of a catalytically active A-chain (PAC) and a cell-binding B-chain (PBC) linked by a disulfide bond.[1][2] This guide provides a detailed examination of the distinct functions of each chain, supported by quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Functions of this compound A-chain and B-chain

The potent cytotoxicity of this compound is a direct consequence of the synergistic action of its two constituent polypeptide chains.

This compound A-chain (PAC): The Catalytic Effector

The A-chain of this compound is an enzyme with highly specific N-glycosylase activity.[1][4] Its primary function is to catalytically inactivate eukaryotic ribosomes, thereby halting protein synthesis and leading to cell death.[4]

-

Mechanism of Action: PAC targets a specific adenine (B156593) residue (A4324 in rat 28S rRNA) within a universally conserved GAGA loop of the large ribosomal RNA (rRNA) subunit.[1] It cleaves the N-glycosidic bond, releasing the adenine base and leaving an apurinic site.[1] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby inhibiting protein synthesis.[2][5] The catalytic residues in the this compound A-chain are conserved in locations identical to those in the well-characterized A-chains of ricin and abrin.[1]

This compound B-chain (PBC): The Targeting and Delivery Moiety

The B-chain of this compound is a lectin with a specific affinity for galactose and N-acetylgalactosamine residues present on cell surface glycoproteins and glycolipids.[2][6] This binding is the critical first step in the intoxication process, mediating the entry of the entire toxin into the cell.[1][2]

-

Cellular Uptake: Upon binding to the cell surface, the this compound heterodimer is internalized via endocytosis.[2][4] Following internalization, the toxin is transported through the Golgi apparatus and into the endoplasmic reticulum (ER). Within the ER, the disulfide bond linking the A and B chains is cleaved, liberating the A-chain. The free A-chain then retro-translocates into the cytosol, where it can access and inactivate ribosomes.[6]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various in vivo and in vitro studies. The following tables summarize key quantitative data.

| Parameter | Toxin Isoform/Form | Value | Species/Cell Line | Reference |

| In Vivo Toxicity | ||||

| LD50 | This compound Isoform II | 15 µg/kg | Mice (intraperitoneal) | [1][2] |

| LD50 | Recombinant Heterodimer (rPAB) | 45 µg/kg | Mice (intraperitoneal) | [7] |

| In Vitro Cytotoxicity | ||||

| IC50 | AB protein | 1.4 µg/mL | MCF-7 (Breast Cancer) | [6] |

| IC50 | AB protein | 10.9 µg/mL | MCF-10A (Non-tumorigenic Breast) | [6] |

| IC50 | This compound | Varies (nM to µM) | Various cell lines | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound A-chain and B-chain.

Ribosomal RNA N-glycosylase Activity Assay (Aniline Cleavage Assay)

This assay directly detects the enzymatic activity of the this compound A-chain by identifying the characteristic rRNA fragment released after depurination.

Principle: The N-glycosylase activity of PAC creates an apurinic site in the rRNA. Treatment with acidic aniline (B41778) cleaves the phosphodiester backbone at this site, releasing a specific RNA fragment (Endo's fragment) that can be visualized by gel electrophoresis.[5]

Protocol:

-

Ribosome Treatment:

-

Thaw rabbit reticulocyte lysate (a source of eukaryotic ribosomes) and the this compound A-chain (PAC) solution on ice.

-

Incubate the lysate with varying concentrations of PAC at 37°C for a specified time (e.g., 30 minutes). Include a negative control (no PAC) and a positive control (e.g., ricin A-chain).

-

-

RNA Extraction:

-

Stop the reaction and deproteinize the samples by adding a solution of 50 mM Tris/0.5% SDS and extracting with phenol/chloroform.

-

Precipitate the RNA from the aqueous phase by adding 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold ethanol (B145695).

-

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

-

-

Aniline Treatment:

-

Treat the extracted RNA with 2 M aniline (pH 4.5) to induce cleavage at the apurinic site.

-

-

Gel Electrophoresis:

-

Precipitate the RNA again and resuspend in a loading buffer.

-

Separate the RNA fragments on a 7 M urea/5% polyacrylamide gel.

-

Visualize the RNA bands by staining (e.g., with ethidium (B1194527) bromide). The appearance of a specific fragment in the PAC-treated lanes, corresponding to Endo's fragment, confirms N-glycosylase activity.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][9]

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

-

Toxin Treatment:

-

Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.[10]

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate at 37°C for 3-4 hours.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect one of the early hallmarks of apoptosis induced by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. A vital dye such as Propidium Iodide (PI) is used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at a concentration known to induce apoptosis for a specific duration.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells) and wash them with cold PBS.[11]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[8] The fluorescence signals from Annexin V and PI are used to quantify the different cell populations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound's function.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]

- 3. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. rsc.org [rsc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. kumc.edu [kumc.edu]

An In-depth Technical Guide to the Isoforms of Pulchellin Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different isoforms of Pulchellin, a type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus. This document details the biochemical properties, toxicological data, and methodologies for the isolation and characterization of these isoforms, as well as the current understanding of their mechanism of action.

Introduction to this compound and its Isoforms

This compound is a heterodimeric protein toxin belonging to the type 2 RIP family, which also includes well-known toxins like ricin and abrin. It consists of a catalytically active A-chain with N-glycosidase activity that inhibits protein synthesis by depurinating a specific adenine (B156593) residue on the 28S rRNA of the 60S ribosomal subunit. This A-chain is linked via a disulfide bond to a B-chain, which is a lectin that binds to galactose-containing glycoproteins on the cell surface, facilitating the toxin's entry into the cell.

At least four distinct isoforms of this compound have been isolated and characterized from the seeds of Abrus pulchellus, designated as P I, P II, P III, and P IV.[1] These isoforms exhibit variations in their biological activity, particularly in their toxicity, which is primarily attributed to differences in their B-chains.

Quantitative Data on this compound Isoforms

The isoforms of this compound can be distinguished by their physicochemical and toxicological properties. While detailed characterization for each individual isoform is not exhaustively available in the public domain, the following tables summarize the currently known quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Apparent Molecular Mass (Native Protein) | ~60 kDa | [2] |

Note: Specific molecular weights for each of the four isoforms (P I, P II, P III, P IV) are not detailed in the currently available literature. The apparent molecular mass represents the heterodimeric protein.

Table 2: Toxicological Data of this compound Isoforms

| Isoform/Form | LD50 (in mice) | Notes | Citation(s) |

| This compound II (P II) | 15 µg/kg | The most potent of the native isoforms. | [3] |

| Recombinant this compound (rPAB) | 45 µg/kg | A heterodimer formed from recombinant A and B chains. | [2] |

| This compound I (P I) | More toxic | Similar toxicity to P II; more toxic than P III and P IV. | [1] |

| This compound III (P III) | Less toxic | Less toxic than P I and P II. | [1] |

| This compound IV (P IV) | Less toxic | Less toxic than P I and P II. | [1] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

The isolation and characterization of this compound isoforms involve a multi-step chromatographic process. The following sections provide a generalized methodology based on the techniques reported for their purification.

Protein Extraction from Abrus pulchellus Seeds

-

Seed Preparation: Finely grind the seeds of Abrus pulchellus.

-

Defatting: Remove lipids from the ground seed powder by extraction with a suitable organic solvent (e.g., petroleum ether or hexane).

-

Protein Extraction: Extract the defatted powder with a buffered saline solution (e.g., phosphate-buffered saline, pH 7.2-7.4) at 4°C with constant stirring.

-

Clarification: Centrifuge the crude extract at high speed to pellet insoluble material. The supernatant contains the crude protein extract.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): A fractional ammonium sulfate precipitation can be performed to concentrate the protein fraction containing this compound.

Purification of this compound Isoforms

A three-phase chromatography procedure is typically employed for the separation of this compound isoforms.

This initial step captures the galactose-binding this compound isoforms from the crude extract.

-

Column Matrix: Sepharose 4B or a similar galactose-binding affinity resin.

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2.

-

Elution Buffer: PBS containing a high concentration of galactose (e.g., 0.1-0.2 M) to competitively elute the bound this compound.

-

Procedure:

-

Equilibrate the affinity column with binding buffer.

-

Load the crude protein extract onto the column.

-

Wash the column extensively with binding buffer to remove unbound proteins.

-

Elute the bound proteins with the elution buffer.

-

Collect fractions and monitor protein content (e.g., by measuring absorbance at 280 nm).

-

Pool the protein-containing fractions.

-

This step separates the mixture of isoforms based on their net charge.

-

Column Matrix: A weak anion exchanger (e.g., DEAE-Sepharose) or a weak cation exchanger, depending on the isoelectric points of the isoforms and the chosen pH.

-

Binding Buffer: A low ionic strength buffer at a pH that ensures the binding of the target proteins.

-

Elution Buffer: The binding buffer with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Procedure:

-

Dialyze the pooled fractions from the affinity chromatography step against the IEX binding buffer.

-

Equilibrate the IEX column with the binding buffer.

-

Load the dialyzed sample onto the column.

-

Wash the column with the binding buffer.

-

Elute the bound proteins using a linear salt gradient.

-

Collect fractions and analyze for the presence of this compound isoforms.

-

This high-resolution technique separates proteins based on their isoelectric points (pI).

-

Column Matrix: A chromatofocusing resin with a suitable pH range.

-

Start Buffer: A buffer with a pH at the upper end of the desired separation range.

-

Elution Buffer: A polybuffer that generates a descending pH gradient.

-

Procedure:

-

Equilibrate the chromatofocusing column with the start buffer.

-

Load the partially purified sample from the IEX step.

-

Elute with the polybuffer to create an internal pH gradient.

-

Proteins will elute in order of their isoelectric points.

-

Collect fractions and measure the pH and protein concentration of each fraction to identify the different isoforms.

-

Characterization of Purified Isoforms

The molecular weight of the purified isoforms and their subunits can be determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditions.

The isoelectric point (pI) of each isoform can be determined by Isoelectric Focusing (IEF) gel electrophoresis.

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound's toxicity is the inhibition of protein synthesis. However, this ultimately leads to programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound has not been fully elucidated, the general pathway for RIP-induced apoptosis is understood to involve the activation of caspases.

The binding of the this compound B-chain to cell surface receptors triggers internalization of the toxin, likely through endocytosis. Following retro-translocation to the cytosol, the A-chain inactivates ribosomes, leading to cellular stress. This stress can activate the intrinsic apoptotic pathway, which involves the mitochondria. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

It is hypothesized that the different toxicities of the this compound isoforms are due to variations in the B-chain's affinity for cell surface receptors and/or the efficiency of intracellular trafficking, which would ultimately affect the amount of A-chain that reaches the cytosol.

Visualizations

The following diagrams illustrate the experimental workflow for this compound isoform purification and the proposed signaling pathway for this compound-induced apoptosis.

References

- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The N-Glycosylase Activity of Pulchellin A-Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchellin is a potent type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. Like other type II RIPs, such as the well-characterized toxins ricin and abrin, this compound consists of two distinct polypeptide chains linked by a disulfide bond: a catalytic A-chain (PAC) and a cell-binding B-chain (PBC). The focus of this technical guide is the N-glycosylase activity of the this compound A-chain, the enzymatic core responsible for its cytotoxicity. This activity presents significant interest for therapeutic applications, particularly in the development of immunotoxins for targeted cancer therapy.[1]

PAC exhibits highly specific rRNA N-glycosylase activity, targeting a single adenine (B156593) residue within a universally conserved GAGA sequence in the sarcin-ricin loop (SRL) of the 28S rRNA component of the large ribosomal subunit.[1] The removal of this specific adenine base from the ribosomal RNA backbone irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death through apoptosis.[2]

Enzymatic Activity and Specificity

The primary enzymatic function of this compound A-chain is its RNA N-glycosylase activity (EC 3.2.2.22), which catalyzes the hydrolysis of the N-glycosidic bond of a specific adenine residue in the 28S rRNA.[2] This depurination event at the SRL disrupts the binding of elongation factors to the ribosome, thereby halting protein synthesis.[2] The catalytic residues within the active site of PAC are conserved and share a high degree of sequence identity with those of ricin A-chain (RTA) and abrin-A.[1]

Quantitative Data on Enzymatic Activity

As of the current literature, specific kinetic parameters (Km, kcat) and the optimal pH and temperature for the N-glycosylase activity of this compound A-chain have not been empirically determined. However, data from the closely related and extensively studied ricin A-chain (RTA) can provide valuable comparative insights. It is important to note that while structurally similar, subtle differences may lead to variations in their enzymatic efficiencies.

Table 1: Comparative Cytotoxicity and Enzymatic Activity Data

| Parameter | This compound (Isoform II) | Ricin A-Chain (RTA) | Notes |

| LD50 (mice) | 15 µg/kg[1] | ~3-5 µg/kg | LD50 values are for the holotoxin and reflect overall toxicity, not solely the A-chain's enzymatic activity. |

| IC50 (Protein Synthesis Inhibition) | Not Reported | ~1.8 ng/mL (in reticulocyte lysate) | IC50 values can vary significantly depending on the cell line and assay conditions. |

| Kinetic Parameters (kcat/Km) | Not Reported | 7.1 x 105 M-1s-1 (on hsDNA)[3] | This value for RTA was determined using herring sperm DNA as a substrate and may differ with the natural ribosomal RNA substrate. |

Cellular Mechanism of Action: The Ribotoxic Stress Response

The depurination of ribosomal RNA by this compound A-chain is a trigger for a cellular signaling cascade known as the ribotoxic stress response (RSR). This response is initiated by the damaged ribosome and leads to the activation of several mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in apoptosis.

The central regulator of the RSR is the MAP3K ZAKα, which senses the ribosomal damage and initiates a downstream signaling cascade.[4][5] This leads to the activation of the p38 and JNK stress-activated protein kinases (SAPKs).[4] Activated JNK promotes apoptosis, while the role of p38 can be context-dependent, sometimes promoting survival pathways.[6] This intricate signaling network ensures that a cell with compromised protein synthesis machinery is efficiently eliminated.

Experimental Protocols

Accurate assessment of the N-glycosylase activity of this compound A-chain is crucial for both basic research and the development of PAC-based therapeutics. The following are detailed methodologies for key experiments used to characterize ribosome-inactivating proteins.

In Vitro Translation Inhibition Assay

This assay measures the ability of PAC to inhibit protein synthesis in a cell-free system. A common method utilizes a rabbit reticulocyte lysate system.[7]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine), and an mRNA template (e.g., luciferase mRNA).

-

Toxin Addition: Add varying concentrations of purified this compound A-chain to the reaction mixtures. Include a negative control with no toxin.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation to occur.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each PAC concentration relative to the negative control. Determine the IC50 value, which is the concentration of PAC that causes 50% inhibition of protein synthesis.

rRNA Depurination Assays

These assays directly detect the N-glycosylase activity of PAC by identifying the removal of the specific adenine from the 28S rRNA.

This is a classic method to detect depurination, which results in the cleavage of the rRNA backbone at the abasic site.[8]

Protocol:

-

Ribosome Treatment: Incubate purified ribosomes (e.g., from rabbit reticulocytes or yeast) with this compound A-chain at 37°C for a defined period.

-

RNA Extraction: Extract the total RNA from the treated ribosomes using a standard method like TRIzol reagent.

-

Aniline (B41778) Treatment: Treat the extracted RNA with an acidic aniline solution (e.g., 1 M aniline acetate, pH 4.5) on ice. This will induce cleavage of the phosphodiester bond at the depurinated site.

-

Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.

-

Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the RNA fragments. The presence of a specific smaller RNA fragment in the PAC-treated sample, which is absent in the control, indicates depurination.

This is a more sensitive method to map the exact site of depurination.[9]

Protocol:

-

Ribosome Treatment and RNA Extraction: Follow steps 1 and 2 of the Aniline Cleavage Assay.

-

Primer Annealing: Anneal a radiolabeled or fluorescently-labeled DNA primer to the extracted RNA at a position downstream of the expected depurination site in the 28S rRNA.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The enzyme will synthesize a complementary DNA (cDNA) strand until it reaches the depurinated site, where it will terminate.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.

-

Analysis: The size of the terminated cDNA fragment will correspond to the precise location of the depurinated adenine base.

Conclusion and Future Directions

The N-glycosylase activity of this compound A-chain is a potent and highly specific enzymatic function that holds considerable promise for the development of targeted therapeutics. While its mechanism of action is understood to be analogous to that of ricin A-chain, a detailed quantitative characterization of its enzymatic properties is still lacking. Future research should focus on determining the kinetic parameters of PAC, its optimal reaction conditions, and a more in-depth analysis of its interaction with the ribosome. Such data will be invaluable for the rational design and optimization of PAC-based immunotoxins and other targeted drug conjugates, ultimately paving the way for their potential clinical applications. The high sequence identity with abrin-c suggests that PAC could be a valuable tool in the development of therapeutic agents.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pulchellin B-Chain in Cell Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchellin, a type II ribosome-inactivating protein (RIP) derived from the seeds of Abrus pulchellus, is a potent toxin with potential applications in targeted therapeutics, such as immunotoxins.[1][2] Like other type II RIPs, this compound is a heterodimer composed of a catalytically active A-chain (PAC) and a cell-binding B-chain (PBC). The B-chain is a galactose-specific lectin that is non-toxic on its own but is critical for the entry of the entire toxin into the cell.[1][3] This technical guide provides an in-depth exploration of the role of the this compound B-chain in cell endocytosis, focusing on its binding characteristics, internalization pathways, and the experimental methodologies used to elucidate these processes.

Data Presentation: Quantitative Analysis of Lectin-Cell Interactions

Quantitative data on the binding affinity and internalization kinetics of this compound B-chain are not extensively available in the public domain. However, data from the closely related and well-studied Ricin B-chain (RCB) can serve as a valuable proxy for understanding the expected range of these parameters. RCB, like PBC, is a galactose-binding lectin that facilitates the endocytosis of the ricin toxin.[4][5]

| Parameter | Lectin | Ligand/Cell Line | Value | Method | Reference |

| Dissociation Constant (Kd) | Ricin B-chain | Asialofetuin-beads | 1.935 x 10-8 M (19.35 nM) | Octet Analysis (Bio-Layer Interferometry) | [5] |

| Toxicity (LD50) | This compound Isoform II | Mice | 15 µg/kg | In vivo toxicity assay | [1] |

| Toxicity (IC50) | This compound Isoforms I & II | HeLa cells | More toxic than isoforms III & IV | Cell viability assay | [6] |

Note: The Kd value for Ricin B-chain provides an estimate of the high-affinity binding expected for this compound B-chain to galactose-containing glycoproteins and glycolipids on the cell surface. The toxicity data for whole this compound highlights the biological significance of the B-chain mediated uptake, as the toxin's potency is directly linked to its ability to enter the cell.

Signaling Pathways and Intracellular Trafficking

The primary role of the this compound B-chain is to engage with cell surface glycans, initiating a cascade of events that leads to the internalization of the toxin. The endocytic pathway for this compound, similar to ricin, is believed to involve retrograde transport from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER).[7][8]

General Endocytic and Retrograde Transport Pathway of this compound

Caption: General pathway of this compound B-chain mediated endocytosis and intracellular trafficking.

Experimental Protocols

Detailed experimental protocols for studying this compound B-chain endocytosis can be adapted from established methods for other lectins.

Fluorescent Labeling of this compound B-Chain

Objective: To conjugate a fluorescent dye to the this compound B-chain for visualization in cell-based assays.

Materials:

-

Recombinant this compound B-chain (rPBC)

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Dissolve rPBC in labeling buffer to a final concentration of 1-2 mg/mL.

-

Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO.

-

Add the fluorescent dye solution to the rPBC solution at a molar ratio of 10-20 moles of dye per mole of protein.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

-

Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions and determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its excitation maximum).

Cell Adhesion Assay

Objective: To quantify the binding of this compound B-chain to cells.

Materials:

-

Fluorescently labeled rPBC

-

Target cells (e.g., HeLa cells)

-

96-well black, clear-bottom microplate

-

PBS with 1% Bovine Serum Albumin (BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorometer

Protocol:

-

Seed target cells into a 96-well microplate and culture overnight to form a monolayer.

-

Wash the cells twice with cold PBS.

-

Add varying concentrations of fluorescently labeled rPBC (e.g., 0-100 µg/mL) in PBS with 1% BSA to the wells.

-

Incubate the plate for 1 hour at 4°C to allow binding but prevent internalization.

-

Wash the cells three times with cold PBS to remove unbound rPBC.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add PBS to each well and measure the fluorescence intensity using a fluorometer.

-

Plot the fluorescence intensity against the concentration of labeled rPBC to determine the binding saturation and estimate the Kd.

Confocal Microscopy for Intracellular Trafficking

Objective: To visualize the internalization and intracellular localization of this compound B-chain.

Materials:

-

Fluorescently labeled rPBC

-

Target cells grown on glass-bottom dishes

-

Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, Giantin antibody for Golgi)

-

Confocal microscope

Protocol:

-

Incubate the cells with fluorescently labeled rPBC at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).

-

At each time point, wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS (if staining for intracellular antigens).

-

Incubate with primary antibodies against organelle markers (e.g., anti-Giantin for Golgi).

-

Wash and incubate with a secondary antibody conjugated to a different fluorophore.

-

Mount the coverslips and image using a confocal microscope.

-

Analyze the co-localization of labeled rPBC with the organelle markers at different time points to map its intracellular route.

Caption: Experimental workflow for confocal microscopy analysis of this compound B-chain trafficking.

Conclusion

The this compound B-chain plays an indispensable role in the cytotoxicity of the this compound toxin by mediating its entry into target cells. Its high-affinity binding to galactose-containing receptors on the cell surface triggers endocytosis and subsequent retrograde transport to the Golgi and ER, ultimately leading to the translocation of the toxic A-chain into the cytosol. While specific quantitative data for this compound B-chain remains an area for further research, the methodologies and comparative data from related lectins like Ricin B-chain provide a robust framework for its investigation. A deeper understanding of the molecular mechanisms governing this compound B-chain's interaction with and transport within cells is crucial for harnessing its potential in the development of novel targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Ricin and R. communis Agglutinin Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ricin Trafficking in Cells - PMC [pmc.ncbi.nlm.nih.gov]

structural homology of Pulchellin with abrin and ricin

An In-depth Technical Guide on the Structural Homology of Pulchellin with Abrin (B1169949) and Ricin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, abrin, and ricin are potent type 2 ribosome-inactivating proteins (RIPs) derived from plants. They share a conserved heterodimeric architecture, consisting of a catalytic A-chain and a cell-binding B-chain, which are linked by a disulfide bond. This structural paradigm dictates their shared mechanism of toxicity: the B-chain facilitates entry into the cell, while the A-chain enzymatically inactivates ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death. Despite their overall structural similarity, subtle variations in amino acid sequences, particularly within the B-chain, contribute to differences in their biological potency and immunogenicity. This document provides a detailed comparative analysis of the structural features of this compound, abrin, and ricin, outlines the experimental protocols used to determine these structures, and visualizes their common intracellular trafficking and signaling pathways.

Structural and Functional Overview

This compound, abrin, and ricin are classic examples of A-B toxins. Their structure is fundamental to their function.

-

The A-Chain (RTA - "The Toxin") : This chain possesses RNA N-glycosidase activity.[1][2] After entering the cytosol, it specifically targets and cleaves a single adenine (B156593) base from a highly conserved sequence known as the sarcin-ricin loop (SRL) within the 28S rRNA of the 60S ribosomal subunit.[3][4][5] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis.[4] A single A-chain molecule is capable of inactivating thousands of ribosomes per minute, highlighting the extreme potency of these toxins.[6]

-

The B-Chain (RTB - "The Key") : This chain is a lectin with a strong affinity for galactose and N-acetylgalactosamine residues present on cell surface glycoproteins and glycolipids.[3] By binding to these surface carbohydrates, the B-chain mediates the endocytosis of the entire toxin molecule, allowing the A-chain to gain access to the cell's interior.[3][4]

The two chains are linked by a single disulfide bond, which must be reductively cleaved within the endoplasmic reticulum for the A-chain to be released and become active.[1][7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound, abrin, and ricin, underscoring their similarities and differences.

| Parameter | This compound | Abrin | Ricin |

| Source Organism | Abrus pulchellus | Abrus precatorius | Ricinus communis |

| Total Molecular Weight | ~60 kDa[8] | ~60-65 kDa[9][10] | ~60-66 kDa[3][11] |

| A-Chain Molecular Weight | Not specified | ~30 kDa[1] | ~32 kDa[3][4][11] |

| B-Chain Molecular Weight | Not specified | ~33-35 kDa[1] | ~34 kDa[3][11] |

| A-Chain Amino Acids | Not specified | Not specified | 267[3][6] |

| B-Chain Amino Acids | Not specified | Not specified | 262[3][12] |

| Sequence Identity | >86% identity between this compound A-chain and Abrin-c A-chain.[8] | 46.2% identity between Abrin-A and Ricin (total protein).[13] | Reference |

| Toxicity (LD50 in mice) | 15 µg/kg (isoform II)[14] | 0.7 µg/kg (intravenous)[10] | 22 µg/kg (intravenous)[15] |

Detailed Structural Homology

The high degree of functional similarity among these toxins is rooted in their profound structural homology.

-

A-Chain Homology : The catalytic A-chains exhibit remarkable conservation. The deduced amino acid sequence of the this compound A-chain shows over 86% identity with the A-chain of abrin-c.[8][16] The overall protein folding of abrin-a is very similar to that of ricin, though minor differences in their secondary structures have been noted.[9][17] Crucially, the active site cleft, which houses the catalytic machinery, is highly conserved across all three toxins.[17] Key invariant active-site residues, such as Tyrosine (Tyr), Glutamic acid (Glu), and Arginine (Arg), maintain identical positions, ensuring a conserved catalytic mechanism for ribosome depurination.[1][9][14]

-

B-Chain Homology : The B-chain, while also structurally similar, shows more variability. This is particularly evident in the existence of multiple this compound isoforms with differing toxicities.[18] These differences are thought to arise from subtle variations in the B-chain's sugar-binding domains, which may alter the toxin's affinity for cell surface receptors and influence its uptake pathway.[18]

-

Three-Dimensional Alignment : Structural alignment of the 3D crystal structures of abrin and ricin confirms their high degree of similarity in overall architecture, from the folding of each chain to the relative orientation of the active site and galactose-binding domains.[19] While a crystal structure for this compound is not yet public, its high sequence identity, particularly with abrin, strongly implies a nearly identical three-dimensional fold.[14]

Experimental Protocols for Determining Structural Homology

The structural and functional understanding of these toxins is built upon several key experimental techniques.

X-ray Crystallography

This is the primary method for determining the high-resolution, three-dimensional atomic structure of proteins.

-

Principle : A purified protein is induced to form a highly ordered crystal lattice. This crystal is then exposed to a beam of X-rays. The X-rays diffract off the electrons in the protein's atoms, creating a unique diffraction pattern that can be mathematically reconstructed into an electron density map, and subsequently, an atomic model of the protein.[20][21][22]

-

Detailed Methodology :

-

Protein Expression and Purification : The target protein (e.g., abrin) is expressed in a suitable system (e.g., from its native seed source) and purified to homogeneity using chromatographic techniques.

-